2,3-Dichloro-5-nitropyridine
Description
Overview of Pyridine (B92270) Derivatives in Chemical Research
Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C5H5N, and its derivatives are fundamental scaffolds in numerous areas of chemical research. globalresearchonline.net Structurally related to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine's unique properties, such as its basicity and ability to participate in a wide range of reactions, make it a versatile building block. globalresearchonline.net
Pyridine derivatives are ubiquitous in nature, forming the core of essential biomolecules like some vitamins (e.g., niacin) and alkaloids (e.g., nicotine). nih.gov In the laboratory, they serve as crucial solvents and reagents in organic synthesis. globalresearchonline.net Their applications extend to materials science, where they are used in the development of dyes and functional nanomaterials, and in organometallic chemistry as important ligands. nih.govchemimpex.com
The true significance of pyridine derivatives, however, lies in their profound impact on medicinal and agricultural chemistry. researchgate.netsciencepublishinggroup.com The pyridine ring is a "privileged scaffold," frequently incorporated into a diverse array of FDA-approved drugs due to its ability to enhance the solubility and bioavailability of less soluble compounds. researchgate.netajrconline.org This has led to the development of numerous therapeutic agents with a broad spectrum of activities. nih.gov In agriculture, pyridine-based compounds are integral to the formulation of insecticides, fungicides, and herbicides. researchgate.net The continuous exploration of pyridine derivatives fuels the discovery of new drugs and advanced agrochemicals, highlighting their enduring importance in scientific research. nih.govresearchgate.net
Significance of Halogenated Nitropyridines in Organic Synthesis
Within the broad class of pyridine derivatives, halogenated nitropyridines represent a particularly important subclass for organic synthesis. These compounds are characterized by the presence of one or more halogen atoms and a nitro group attached to the pyridine ring. The combination of these functional groups imparts unique reactivity to the molecule. chemimpex.com
The nitro group, being a strong electron-withdrawing group, activates the pyridine ring, making it more susceptible to nucleophilic aromatic substitution reactions. This is a crucial feature, as the pyridine ring itself is electron-deficient and generally prefers nucleophilic substitution over electrophilic substitution. nih.gov The halogen atoms, typically chlorine or bromine, serve as excellent leaving groups in these substitution reactions, allowing for the facile introduction of a wide variety of nucleophiles. ntnu.no
This predictable reactivity makes halogenated nitropyridines versatile intermediates in the synthesis of more complex molecules. chemimpex.comcymitquimica.com They are extensively used as building blocks for pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.comchemimpex.com The specific positioning of the halogen and nitro groups on the pyridine ring can be tailored to direct the regioselectivity of subsequent reactions, providing chemists with precise control over the synthetic outcome. The ability to participate in diverse chemical transformations, including nucleophilic substitutions and coupling reactions, underscores the significance of halogenated nitropyridines as key intermediates in the construction of biologically active compounds and functional materials. chemimpex.comchemimpex.com
Research Landscape of 2,3-Dichloro-5-nitropyridine
This compound is a specific halogenated nitropyridine that has garnered significant attention in the research community. Its molecular structure, featuring two chlorine atoms at the 2 and 3 positions and a nitro group at the 5 position, makes it a highly reactive and valuable intermediate in organic synthesis. indiamart.com
The presence of the electron-withdrawing nitro group, coupled with the two chloro substituents, activates the pyridine ring for various chemical transformations. Research has shown that this compound readily undergoes nucleophilic substitution reactions, as well as reduction and coupling reactions. This reactivity profile allows for the strategic introduction of different functional groups, making it a key building block in the synthesis of a wide range of target molecules. chemimpex.com
A significant area of research for this compound is its application as a crucial intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.comindiamart.com For instance, it is a starting material in the synthesis of various biologically active compounds, including those with potential anti-inflammatory and antimicrobial properties. chemimpex.com In the agrochemical sector, it is utilized in the creation of herbicides and insecticides. chemimpex.comindiamart.com The stability and reactivity of this compound make it an attractive compound for both laboratory research and industrial-scale applications, driving ongoing investigations into its synthetic utility and potential for developing novel molecules. chemimpex.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 22353-40-8 | chemimpex.comindiamart.comscbt.comsigmaaldrich.comchemsrc.com |
| Molecular Formula | C5H2Cl2N2O2 | chemimpex.comindiamart.comscbt.comsigmaaldrich.com |
| Molecular Weight | 192.99 g/mol | chemimpex.comsigmaaldrich.com |
| Appearance | Pale yellow to light brown powder/crystal | chemimpex.comechemi.com |
| Melting Point | 50-56 °C | chemimpex.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPDVAVQKGDHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376741 | |
| Record name | 2,3-Dichloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-40-8 | |
| Record name | 2,3-Dichloro-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22353-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-5-nitropyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90376741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Strategies for 2,3 Dichloro 5 Nitropyridine
Direct Nitration of Dichloropyridines
The direct introduction of a nitro group onto a dichloropyridine ring is a common strategy for synthesizing nitrated dichloropyridines.
Nitration of 2,3-dichloropyridine
The synthesis of 2,3-dichloro-5-nitropyridine is accomplished by the nitration of 2,3-dichloropyridine. A common method involves using a mixture of nitric acid and sulfuric acid at controlled temperatures, typically between 0–5°C, to selectively introduce the nitro group at the 5-position of the pyridine (B92270) ring.
Regioselectivity Challenges in Nitration
The nitration of dichloropyridines is complicated by the directing effects of the two chlorine atoms and the pyridine nitrogen. The chlorine atoms are ortho, para-directing, while the pyridine nitrogen is a deactivating group. In the case of 2,3-dichloropyridine, the desired outcome is the introduction of the nitro group at the 5-position, which is meta to the pyridine nitrogen and para to the chlorine at the 2-position. However, the formation of other isomers, such as the 4- or 6-nitro derivatives, can occur, posing a significant challenge in controlling the regioselectivity of the reaction. The electron-withdrawing nature of the substituents on the pyridine ring necessitates vigorous reaction conditions for nitration to proceed.
Optimization of Reaction Conditions for Nitration
To overcome the challenges of regioselectivity and achieve optimal yields, careful control of various reaction parameters is crucial.
The choice of catalyst and reaction temperature significantly influences the outcome of the nitration reaction. Lewis acids are often employed to facilitate the reaction. Temperature control is critical; for instance, maintaining a temperature range of 0–5°C helps to selectively install the nitro group at the desired 5-position. Increasing the reaction temperature generally leads to a higher reaction rate by increasing the frequency and force of collisions between reactant particles, helping to overcome the activation energy barrier. libretexts.org
Sulfuric acid is a commonly used solvent in pyridine nitrations as it also acts as a protonating and dehydrating agent. The use of oleum (B3057394) (fuming sulfuric acid) can enhance reactivity by generating nitronium ions (NO₂⁺) in situ. The selection of an appropriate solvent system is critical to ensure the solubility of the reactants and to prevent undesirable side reactions such as hydrolysis of the chloro substituents.
The molar ratio of the nitrating agent to the dichloropyridine substrate is a key factor in optimizing the reaction. Using an excess of the nitrating agent can drive the reaction towards completion but may also lead to the formation of undesired byproducts. For example, some processes use a 1.5:1 molar ratio of nitric acid to dichloropyridine. The reaction time must also be carefully controlled to ensure complete conversion of the starting material while minimizing the formation of impurities. Reaction times can range from several hours to over a day, depending on the specific conditions employed.
Table 1: Summary of Reaction Conditions for Nitration of Dichloropyridines
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Material | 2,3-dichloropyridine | Precursor for this compound synthesis. |
| Nitrating Agent | Nitric Acid/Sulfuric Acid | Common and effective for electrophilic aromatic substitution. |
| Temperature | 0–5°C | To control regioselectivity and minimize byproduct formation. |
| Solvent | Sulfuric Acid / Oleum | Acts as a solvent, protonating agent, and dehydrating agent. |
| Catalyst | Lewis Acids | To enhance the rate of reaction. |
| Stoichiometry | Optimized molar ratios | To maximize yield and minimize waste. |
| Reaction Time | Variable | Dependent on other reaction conditions to ensure completion. |
Solvent Systems and Their Influence
Synthesis from Hydroxyl Precursors
A principal strategy for synthesizing this compound involves the chlorination of hydroxyl-substituted nitropyridine precursors. This approach is advantageous as the hydroxyl group can be readily substituted by a chlorine atom using standard chlorinating agents.
Chlorination of 2-hydroxy-3-halogen-5-nitropyridines
The direct conversion of 2-hydroxy-3-halogen-5-nitropyridines presents a viable route to this compound. This method involves the substitution of the hydroxyl group at the 2-position with a chlorine atom. For instance, the chlorination of 2-hydroxy-3-bromo-5-nitropyridine can be effectively carried out using phosphorus oxychloride (POCl₃) in the presence of a base such as quinoline. This reaction typically requires elevated temperatures to proceed to completion.
A European patent outlines a process where 2-hydroxy-3-halogen-5-nitropyridines are converted to this compound. This transformation is accomplished through hydroxyl replacement, for example, by using phosphorus pentachloride (PCl₅) in a suitable solvent like refluxing toluene, which can lead to near-quantitative conversion.
| Precursor | Reagents | Solvent | Conditions | Product | Yield |
| 2-hydroxy-3-bromo-5-nitropyridine | POCl₃, Quinoline | - | Elevated temperature | 2-chloro-3-bromo-5-nitropyridine | High |
| 2-hydroxy-3-halogen-5-nitropyridines | PCl₅ | Toluene | Reflux | This compound | Near-quantitative |
Chlorination of 2-hydroxy-5-nitropyridine (B147068)
Another significant pathway is the chlorination of 2-hydroxy-5-nitropyridine. This method is a foundational step in several multi-step syntheses of this compound. The direct chlorination of the hydroxyl group at the 2-position is a critical transformation.
The combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a widely employed and effective reagent system for the chlorination of 2-hydroxy-5-nitropyridine. google.comsemanticscholar.org This reaction involves heating the substrate with an excess of the chlorinating agents. The use of both POCl₃ and PCl₅ is often preferred to ensure complete conversion of the hydroxyl group. google.com
In a typical procedure, 2-hydroxy-5-nitropyridine is treated with a mixture of POCl₃ and PCl₅ and heated for several hours. google.com The reaction temperature can range from 60 to 140 °C. google.com This method has been shown to produce 2-chloro-5-nitropyridine (B43025) in high yields. google.com While this directly yields 2-chloro-5-nitropyridine, subsequent chlorination at the 3-position would be required to obtain the target molecule, this compound. Research has also explored solvent-free chlorination of 2-hydroxypyridines using equimolar amounts of POCl₃ at elevated temperatures, presenting a more environmentally friendly approach. nih.govdoaj.orgresearchgate.net
| Precursor | Reagents | Temperature | Duration | Product | Yield |
| 2-hydroxy-5-nitropyridine | POCl₃, PCl₅ | 60-140 °C google.com | 2-18 h google.com | 2-chloro-5-nitropyridine | 89.5% google.com |
| 2-hydroxy-5-nitropyridine | POCl₃ (equimolar) | 140 °C nih.gov | 2 h nih.gov | 2-chloro-5-nitropyridine | 93% semanticscholar.org |
| 2-hydroxy-5-nitropyridine | POCl₃, N,N-diethyl aniline (B41778), etamon chloride | 120-125 °C | 5-8 h | 2-chloro-5-nitropyridine | ~76.9% |
One-Pot Cyclization and Chlorination Approaches
One-pot syntheses, which combine multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. For the synthesis of nitropyridine derivatives, these methods often involve the construction of the pyridine ring followed by chlorination.
Utilizing 2-Halogenated Acrylates and Nitromethane (B149229)
A patented one-pot method provides a framework for the synthesis of 2-chloro-5-nitropyridine, which can be adapted for the production of this compound. google.com This process begins with the addition of nitromethane to a 2-halogenated acrylate, such as ethyl 2-chloroacrylate, under the catalysis of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com
Condensation with Orthoformate Triesters
Following the initial addition, the reaction mixture is subjected to condensation with an orthoformate triester, for instance, triethyl orthoformate. google.com This step is typically catalyzed by a Lewis acid, such as cuprous chloride, and is conducted at temperatures ranging from 70 to 120 °C. google.com The subsequent pyridine cyclization is achieved by introducing ammonia (B1221849) and ammonium (B1175870) chloride, which results in the formation of 2-hydroxy-5-nitropyridine. google.com This intermediate can then undergo chlorination as described in the previous sections to yield the final product. A key advantage of this one-pot method is the avoidance of harsh nitration and diazotization reactions, leading to a safer and more environmentally benign process. google.com
| Step | Reactants | Catalysts/Reagents | Temperature | Intermediate/Product |
| 1. Addition | 2-Halogenated acrylate, Nitromethane | Organic base (e.g., DBU) | - | Addition product |
| 2. Condensation | Addition product, Orthoformate triester (e.g., triethyl orthoformate) | Lewis acid (e.g., cuprous chloride) | 70-120 °C google.com | Condensed intermediate |
| 3. Cyclization | Condensed intermediate | Ammonia, Ammonium chloride | 50-65 °C google.com | 2-hydroxy-5-nitropyridine |
| 4. Chlorination | 2-hydroxy-5-nitropyridine | POCl₃, PCl₅ | 60-140 °C google.com | 2-chloro-5-nitropyridine |
Pyridine Cyclization with Ammonia and Ammonium Chloride
A patented method for producing 2-chloro-5-nitropyridine provides a foundational framework that can be adapted for 2,3-dichloro derivatives. This process involves several key steps:
Addition: Nitromethane is added to a 2-halogenated acrylate, such as ethyl 2-chloroacrylate, in the presence of an organic base catalyst like 1,8-diazabicyclo[5.4.0]-7-undecene (DBU). google.com
Condensation: The resulting product is then condensed with an orthoformate triester, for instance, triethyl orthoformate, using a Lewis acid catalyst such as cuprous chloride at a temperature range of 70–120°C. google.com
Pyridine Cyclization: The intermediate undergoes pyridine cyclization with an ammonia and ammonium chloride mixture to yield 2-hydroxy-5-nitropyridine. google.com
Chlorination: To introduce the chloro groups, the 2-hydroxy-5-nitropyridine intermediate is chlorinated using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at temperatures between 60–140°C. While this step has been shown to produce 2-chloro-5-nitropyridine with high yield, adjusting the stoichiometry or reaction time could potentially facilitate dichlorination to form this compound.
Alternative Synthetic Routes and Precursors
From 2-aminopyridine (B139424) derivatives
The synthesis of this compound can also be approached from 2-aminopyridine derivatives. Although direct nitration of 2-aminopyridine can be challenging due to the formation of a mixture of isomers, it remains a potential starting point. google.comorgsyn.org The nitration of 2-aminopyridine typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, with the latter being the major product. orgsyn.org Separation of these isomers can be a tedious process. orgsyn.org
Once 2-amino-3-nitropyridine is isolated, it can be converted to 2,3-diaminopyridine (B105623) through reduction. orgsyn.org Subsequent reactions would be required to introduce the chloro and nitro groups at the desired positions, although this route is considered laborious. orgsyn.org A more direct approach involves the nitration of a pre-existing dichloropyridine.
From 3-nitropyridine (B142982)
Another synthetic pathway starts with 3-nitropyridine. This compound can be treated with dichloride monoxide (Cl₂O) under controlled, low-temperature conditions (-15°C to 0°C) to yield this compound. However, the starting material, 3-nitropyridine, is noted to be expensive, which can be a drawback for large-scale industrial production. google.com Furthermore, the selectivity of chlorination can be an issue, with the potential for the formation of byproducts like 2-chloro-3-nitropyridine (B167233). google.com
Synthetic Strategies for Related Dichloronitropyridines
A comparative look at the synthesis of other dichloronitropyridines provides valuable insights into the chemical principles governing these reactions.
The synthesis of 2,6-dichloro-3-nitropyridine (B41883) is commonly achieved through the nitration of 2,6-dichloropyridine. prepchem.comgoogle.comgoogleapis.comgoogle.com This reaction is typically carried out using a nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) or oleum. prepchem.comgoogle.comgoogle.com The reaction conditions, such as temperature and molar ratios of reactants, can be optimized to improve the yield. For instance, using oleum (10-65% by weight) and maintaining the reaction temperature between 85°C and 150°C are key parameters. google.com The addition of a catalyst like sulfamic acid has also been shown to result in stable yields above 80%. google.com
Another approach involves the nitration of 2,6-dichloropyridin-4-amine. chemicalbook.com This method utilizes a mixture of nitric acid and sulfuric acid at low temperatures, followed by neutralization to obtain the product in high yield. chemicalbook.com
Table 1: Synthesis of 2,6-Dichloro-3-nitropyridine
| Starting Material | Reagents | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2,6-Dichloropyridine | Nitric acid, Oleum (10-65%) | - | 85-150°C | - | google.com |
| 2,6-Dichloropyridine | Nitric acid, Sulfuric acid | Sulfamic acid | 20-150°C | >80% | google.com |
As a comparative example from a related class of heterocyclic compounds, the synthesis of 2,4-dichloro-5-nitropyrimidine (B15318) is instructive. A common method involves the reaction of 5-nitrouracil (B18501) with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline at elevated temperatures. chemicalbook.com The reaction proceeds with the recovery of excess phosphorus oxychloride and purification to yield the final product. chemicalbook.com This compound is a useful intermediate in organic synthesis, particularly for creating complex pharmaceutical agents due to its reactive nitro and chloro groups. chemicalbook.comnordmann.global
Another synthetic route starts from uracil, which is formylated using DMF and thionyl chloride to produce 5-nitropyridine-2,4-diol. This intermediate is then chlorinated with phosphorus oxychloride in the presence of catalysts like N,N-diethylaniline and tetraethylammonium (B1195904) chloride at 120–125°C to give 2,4-dichloro-5-nitropyridine (B33049).
Table 2: Synthesis of 2,4-Dichloro-5-nitropyrimidine
| Starting Material | Reagents | Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 5-Nitrouracil | Phosphorus oxychloride | N,N-dimethylaniline | 110°C | 80% | chemicalbook.com |
Synthesis of 2,6-Dichloro-3-nitropyridine
Green Chemistry Principles in this compound Synthesis
The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Traditional synthetic routes for nitropyridine derivatives have often involved harsh conditions and the production of significant waste streams. google.comnih.gov Consequently, modern synthetic strategies focus on improving the environmental footprint by adhering to principles such as waste minimization and maximization of atom economy. google.com
Minimizing Wastewater Generation
A primary goal in the green synthesis of nitropyridines is the reduction of aqueous waste. Conventional methods are often water-intensive, not only in the reaction steps but also during product work-up and purification.
Detailed Research Findings:
Traditional synthesis pathways for related compounds, such as 2-chloro-5-nitropyridine, frequently start with 2-aminopyridine. This raw material undergoes a nitration reaction using a mixture of nitric and sulfuric acids, a process known to generate substantial volumes of acidic wastewater that is challenging and costly to treat. google.com Another outdated route involves the oxidation of 3-nitropyridine with potassium permanganate, which also produces a large amount of wastewater, causing serious pollution concerns that hinder its industrial application. google.com
In contrast, modern approaches aim to circumvent these problematic steps. A patented one-pot method for the synthesis of the intermediate 2-hydroxy-5-nitropyridine, which can then be chlorinated, represents a significant advancement. google.com This process avoids harsh nitration and diazotization reactions, leading to a considerable reduction in wastewater. google.com The post-reaction work-up involves extraction with organic solvents like ethyl acetate, washing with saline solutions, and solvent removal by rotary evaporation, which allows for solvent recycling and minimizes aqueous discharge. google.com
General strategies for managing wastewater in chemical production, which are applicable here, include the segregation of effluent streams. Industrial practices often separate high Total Dissolved Solids (TDS) process wastewater from low TDS streams (e.g., washings, boiler blowdown). The high TDS portion can be treated using technologies like Multi-Effect Evaporators (MEE) to recover water and concentrate waste, while low TDS water may be sent to a Common Effluent Treatment Plant (CETP) after preliminary treatment. ocmms.nic.in
| Synthetic Route | Key Reagents | Wastewater Characteristics | Green Chemistry Consideration |
|---|---|---|---|
| Traditional (from 2-aminopyridine) | Nitric Acid, Sulfuric Acid | Large volume of acidic wastewater. google.com | Environmentally unfavorable due to high pollution load. google.com |
| Traditional (from 3-nitropyridine) | Potassium Permanganate | Large amount of wastewater with high pollution. google.com | Not suitable for industrial production due to waste. google.com |
| Modern One-Pot Method | 2-halogenated acrylate, nitromethane | Low wastewater amount. google.com | Avoids harsh nitration, improving environmental safety. google.com |
Atom Economy Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Reactions with high atom economy are inherently less wasteful as fewer atoms are converted into unwanted byproducts.
Detailed Research Findings:
The development of a "one-pot" synthesis method for the precursor 2-hydroxy-5-nitropyridine significantly improves atom economy. google.com This strategy, which combines addition, condensation, and cyclization reactions in a single reactor, is designed for high selectivity. google.com By controlling the chlorination position specifically at the 2-position of the intermediate 2-hydroxy-5-nitropyridine, the generation of unwanted isomers is avoided. This high selectivity ensures that a greater proportion of the initial raw materials is converted into the final product, which is a key characteristic of a process with high atom economy. google.com The use of solvent-free systems in chlorination steps is another strategy that can further minimize waste and improve atom economy.
| Strategy | Key Features | Impact on Atom Economy | Example |
|---|---|---|---|
| Traditional Multi-Step Synthesis | Low selectivity, formation of isomers. google.com | Poor; significant portion of reactants form byproducts. google.com | Nitration of 2-aminopyridine yielding mixed isomers. google.com |
| Modern One-Pot Synthesis | High reaction selectivity, avoids byproduct formation. google.com | High; maximizes incorporation of atoms into the final product. google.com | One-pot synthesis of 2-hydroxy-5-nitropyridine. google.com |
Chemical Reactivity and Transformation Mechanisms of 2,3 Dichloro 5 Nitropyridine
Nucleophilic Substitution Reactions
2,3-Dichloro-5-nitropyridine is a highly reactive compound that readily undergoes nucleophilic substitution reactions. This reactivity is primarily attributed to the presence of two chlorine atoms and a strongly electron-withdrawing nitro group on the pyridine (B92270) ring. indiamart.comguidechem.com These features make the pyridine ring electron-deficient and susceptible to attack by nucleophiles. guidechem.com The substitution of the chlorine atoms allows for the introduction of various functional groups, leading to the formation of a diverse range of substituted pyridines.
Reactivity of Chlorine Atoms
The two chlorine atoms at the 2 and 3-positions of the pyridine ring are the primary sites for nucleophilic attack. indiamart.comguidechem.com The electron-withdrawing nature of the adjacent nitro group and the nitrogen atom in the pyridine ring activates these chlorine atoms, making them good leaving groups. guidechem.com The position of nucleophilic substitution can be influenced by reaction conditions and the nature of the nucleophile. acs.org
The reactivity of the chlorine atoms is a key feature in the synthetic utility of this compound, enabling the construction of more complex molecules. indiamart.com
Influence of the Nitro Group on Reactivity
The nitro group at the 5-position plays a crucial role in the reactivity of this compound. As a powerful electron-withdrawing group, it significantly decreases the electron density of the pyridine ring, thereby facilitating nucleophilic attack. guidechem.comstackexchange.com The nitro group activates the positions ortho and para to it, making the chlorine atoms at the 2 and 6-positions (in related dichloronitropyridines) particularly susceptible to substitution. stackexchange.com In the case of this compound, the nitro group enhances the electrophilicity of the carbon atoms bonded to the chlorine atoms. indiamart.com
The strong inductive and resonance effects of the nitro group are critical in promoting the addition-elimination mechanism characteristic of nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comscirp.org
Formation of Substituted Pyridines
Nucleophilic substitution reactions on this compound lead to the formation of a wide array of substituted pyridines. By choosing the appropriate nucleophile, a variety of functional groups can be introduced onto the pyridine ring. These reactions are fundamental in the synthesis of intermediates for pharmaceuticals and agrochemicals. indiamart.com The ability to selectively substitute one or both chlorine atoms provides a versatile strategy for creating tailored molecules with specific biological or chemical properties. acs.org
Specific Examples of Nucleophilic Substitution
This compound readily reacts with various primary and secondary amines to yield aminopyridine derivatives. The reaction typically involves the displacement of one of the chlorine atoms by the amine nucleophile. For example, reactions with amines like piperazine (B1678402) can lead to the formation of piperazinyl-substituted nitropyridines. nih.gov The regioselectivity of these reactions can sometimes be controlled by the reaction conditions. acs.org Kinetic studies on similar compounds, such as 2-chloro-3,5-dinitropyridine (B146277) with substituted anilines, show that the reaction proceeds through a standard SNAr mechanism. researchgate.net
Table 1: Examples of Reactions with Amines
| Amine | Product | Reference |
|---|---|---|
| N-methylpiperazine | 2-(4-methylpiperazin-1-yl)-3-chloro-5-nitropyridine | nih.gov |
| Cyclohexylamine | N-cyclohexyl-5-nitropyridin-2-amine (from 2-chloro-5-nitropyridine) | scirp.org |
This table is based on reactions with similar nitropyridine substrates and is illustrative of the types of products formed.
Reactions of this compound with hydroxyl compounds, such as alcohols and phenols, in the presence of a base, lead to the formation of the corresponding ether derivatives. The base deprotonates the hydroxyl group to form a more potent alkoxide or phenoxide nucleophile, which then attacks the electron-deficient pyridine ring, displacing a chlorine atom. For instance, reaction with ethanol (B145695) in the presence of sodium hydride can yield ethoxy-substituted nitropyridines. acs.org The choice of solvent can influence the regioselectivity of the reaction, with aprotic solvents sometimes favoring substitution at one position over another. acs.org
Table 2: Examples of Reactions with Hydroxyl Compounds
| Hydroxyl Compound | Reagent/Solvent | Product | Reference |
|---|---|---|---|
| Ethanol | Sodium Hydride / Toluene | 6-Chloro-2-ethoxy-3-nitropyridine (from 2,6-dichloro-3-nitropyridine) | acs.org |
This table includes a preparative reaction and a reaction with a similar substrate to illustrate the reactivity.
Malonation Reactions
The reaction of this compound with malonic esters represents a key method for introducing a carbon-carbon bond at the pyridine core. Research has shown that the malonation of 2-chloro-5-nitropyridine (B43025) with diethyl alkylmalonates is a viable route for synthesizing 5-hydroxy-2-alkylpyridines through a sequence of reactions. cdnsciencepub.comcdnsciencepub.com The initial malonation step proceeds by heating the reactants, often without a solvent, which can lead to a vigorous reaction that requires moderation. cdnsciencepub.com Following the initial reaction, the mixture is typically heated further to ensure completion. cdnsciencepub.com The resulting diethyl (5-nitropyridyl-2)-alkylmalonates are generally obtained as viscous, yellow oils. cdnsciencepub.com
In a study by Stevens and colleagues, the malonation of 2-chloro-5-nitropyridine with diethyl ethylmalonate was conducted by heating the components together. cdnsciencepub.com The reaction was exothermic and, after the initial vigorous phase, was completed by heating at 150°C for one hour. cdnsciencepub.com The product, diethyl(5-nitropyridyl-2)-ethylmalonate, was isolated as a yellow oil. cdnsciencepub.com
Interestingly, attempts to carry out malonation on 2-chloro-3-nitropyridine (B167233) resulted in decomposition products only, highlighting the influence of the substituent pattern on the reaction's success. cdnsciencepub.comcdnsciencepub.com
| Reactant | Malonating Agent | Reaction Conditions | Product | Outcome | Reference |
|---|---|---|---|---|---|
| 2-Chloro-5-nitropyridine | Diethyl alkylmalonates | Heating without solvent, then 150°C for 1 hr | Diethyl(5-nitropyridyl-2)-alkylmalonates | Successful | cdnsciencepub.comcdnsciencepub.com |
| 2-Chloro-3-nitropyridine | Diethyl malonate | Not specified | Decomposition products | Failed | cdnsciencepub.comcdnsciencepub.com |
Reduction Reactions
The nitro group of this compound is readily reduced to an amino group, a key transformation for the synthesis of various derivatives with potential applications in pharmaceuticals and agrochemicals. chemimpex.com This reduction can be achieved through several methods, including catalytic hydrogenation and the use of chemical reducing agents.
The reduction of the nitro group in nitropyridines to form amino derivatives is a common and crucial synthetic step. For instance, reducing 2-chloro-5-nitropyridine yields 5-amino-2-chloropyridine. This can be accomplished using iron and water, or through electrolysis in dilute sulfuric acid. e-bookshelf.de Similarly, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) is a key step in the preparation of 2,3-diaminopyridine (B105623). orgsyn.org The choice of reducing agent can be critical; for example, while catalytic hydrogenation can be problematic for some nitropyridines, reduction with iron in the presence of an acid has proven to be a reproducible method for converting 2-cyano-5-nitropyridine to 5-amino-2-cyanopyridine. researchgate.net
Catalytic hydrogenation is a widely used method for the reduction of nitro groups. epo.org Platinum on charcoal (Pt/C) is a common catalyst for this transformation. epo.org The process is typically carried out under a hydrogen atmosphere at varying temperatures and pressures. epo.org For example, the catalytic reduction of nitropyridines carrying a halogen substituent in the 2- or 4-position can lead to the corresponding dehalogenated amino compound. e-bookshelf.de However, challenges can arise, as seen in the reduction of 2-cyano-5-nitropyridine where catalytic hydrogenation proved troublesome. researchgate.net In some cases, modified catalysts, such as a platinum on charcoal catalyst modified with molybdenum and a phosphorus compound, are employed to improve the efficiency and selectivity of the hydrogenation of heteroaromatic nitro compounds like nitropyridines. epo.org
| Starting Material | Reducing Agent/Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Chloro-5-nitropyridine | Iron and water | Not specified | 5-Amino-2-chloropyridine | e-bookshelf.de |
| 2-Chloro-5-nitropyridine | Electrolysis in dilute H₂SO₄ | Not specified | 5-Amino-2-chloropyridine | e-bookshelf.de |
| 2-Cyano-5-nitropyridine | Iron and acid | Not specified | 5-Amino-2-cyanopyridine | researchgate.net |
| 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine | Platinum on charcoal | Hydrogen atmosphere | 5-Amino-4,6-dichloro-2-(propylsulfanyl)pyrimidine | epo.org |
Formation of Amino Derivatives
Coupling Reactions
This compound is a valuable substrate for various coupling reactions, which allow for the formation of complex molecules by creating new carbon-carbon or carbon-heteroatom bonds. The presence of chlorine atoms on the pyridine ring makes it particularly suitable for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals. For instance, Suzuki coupling has been used with 2,6-dichloro-3-nitropyridine (B41883), demonstrating the utility of dichloronitropyridines in such transformations. nih.govnih.gov
Comparison of Reactivity with Analogous Nitropyridines
The reactivity of nitropyridines is highly dependent on the number and position of the nitro and other substituent groups on the pyridine ring. nih.gov
The substitution pattern on the pyridine ring significantly influences the molecule's electronic properties and, consequently, its reactivity. nih.gov The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitro group. ntnu.noresearchgate.net
For example, in 2,4-dichloro-3-nitropyridine (B57353), the chlorine atom at the 4-position is more susceptible to nucleophilic substitution than the chlorine at the 2-position. mdpi.com This selectivity is exploited in the synthesis of various substituted pyridines. In contrast, 2,3,6-trichloro-5-nitropyridine (B1313854) shows reduced reactivity at the 4-position due to steric hindrance from the adjacent chloro group at the 6-position. vulcanchem.com
The presence of other substituents also modulates reactivity. Electron-donating groups, such as a methyl group, can increase the electron density of the ring and affect the regioselectivity of reactions. ntnu.no For instance, the reactivity of 4-substituted 3-nitropyridines in nucleophilic amination reactions primarily results in substitution para to the nitro group. ntnu.no
The comparison between 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine in malonation reactions clearly illustrates the effect of the substituent pattern. While the former undergoes successful malonation, the latter leads to decomposition, indicating a significant difference in their stability and reactivity under the reaction conditions. cdnsciencepub.comcdnsciencepub.com
| Compound | Reaction | Key Reactivity Feature | Reference |
|---|---|---|---|
| 2,4-Dichloro-3-nitropyridine | Nucleophilic Substitution | Chlorine at C4 is more reactive than at C2. | mdpi.com |
| 2,3,6-Trichloro-5-nitropyridine | Nucleophilic Substitution | Reduced reactivity at C4 due to steric hindrance from C6-Cl. | vulcanchem.com |
| 2-Chloro-5-nitropyridine | Malonation | Undergoes successful malonation. | cdnsciencepub.comcdnsciencepub.com |
| 2-Chloro-3-nitropyridine | Malonation | Decomposes under malonation conditions. | cdnsciencepub.comcdnsciencepub.com |
Steric and Electronic Effects
The reactivity of the pyridine ring in this compound is profoundly influenced by the interplay of steric and electronic effects originating from the two chlorine substituents and the powerful electron-withdrawing nitro group. These factors dictate the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, which are the primary transformations for this compound.
Electronic Effects:
The pyridine nitrogen atom, being more electronegative than carbon, inherently makes the ring electron-deficient. This effect is significantly amplified by the strong -I (inductive) and -M (mesomeric or resonance) effects of the nitro group at the C-5 position. This intense electron withdrawal creates a highly electrophilic aromatic system, making it susceptible to attack by nucleophiles. vulcanchem.com
The activating influence of the nitro group is most pronounced at the positions ortho and para to it. In this compound, this has distinct consequences for the two chlorine atoms:
Activation of the C-2 Chlorine: The chlorine atom at the C-2 position is para to the nitro group. The nitro group's strong resonance-withdrawing effect is effectively transmitted to this position, significantly lowering the electron density and stabilizing the negative charge in the Meisenheimer intermediate formed during nucleophilic attack. This makes the C-2 position a highly activated site for substitution.
Activation of the C-3 Chlorine: The chlorine atom at the C-3 position is ortho to the nitro group. It is strongly activated by the inductive effect of the adjacent nitro group. stackexchange.com While resonance stabilization of an intermediate formed by attack at C-3 is also possible, the activation at the C-2 (para) position is generally considered more powerful due to more effective delocalization of the negative charge onto the nitro group.
Computational studies and experimental results from related compounds confirm that nitro groups, even when at electronically disfavored positions like C-3 or C-5, still exert a notable activating effect on the ring for nucleophilic substitution compared to unsubstituted halopyridines. thieme-connect.com The combination of the pyridine nitrogen and the C-5 nitro group renders both C-2 and C-3 positions in this compound as viable sites for nucleophilic attack.
Steric Effects:
While electronic effects prime the C-2 and C-3 positions for attack, steric hindrance plays a crucial role in determining the ultimate regioselectivity of the reaction, particularly when using bulky nucleophiles. stackexchange.com
The C-2 Position: This position is flanked by the chlorine atom at C-3 and the ring nitrogen atom.
The C-3 Position: This position is situated between the chlorine atom at C-2 and the hydrogen atom at C-4.
In many cases, the C-2 position is considered more sterically accessible than the C-3 position, which is shielded by two adjacent substituents. However, in related systems like 2,6-dichloro-3-nitropyridine, it has been observed that the inductive effect can make the position ortho to the nitro group (C-2) more electron-deficient and thus kinetically favored for attack, despite the potential for steric hindrance from the nitro group itself. stackexchange.com For this compound, the relative steric hindrance is a key factor. Studies on similarly substituted pyridines have shown that bulky substituents adjacent to a reaction site can direct incoming nucleophiles to a less hindered position. researchgate.net For instance, if a nucleophile is large, it may preferentially attack the less crowded position, even if it is slightly less electronically activated.
The interplay between these electronic and steric factors means that the regiochemical outcome of a nucleophilic substitution reaction on this compound can often be controlled by the choice of nucleophile and reaction conditions.
Research Findings on Reactivity and Regioselectivity
Detailed kinetic studies on a range of chloronitropyridines provide insight into the relative reactivity imparted by these electronic and steric factors. The rate of reaction with a given nucleophile is a direct measure of the activation of the substitution site.
| Compound | Substituent Positions | Key Electronic/Steric Factors | Relative Reactivity with Nucleophiles | Observed Regioselectivity |
|---|---|---|---|---|
| This compound | Cl at C2, C3; NO₂ at C5 | C2 is para to NO₂ (strong activation). C3 is ortho to NO₂ (strong activation). Potential steric crowding at C3. | Highly reactive at both C2 and C3. | Regioselectivity is dependent on the nucleophile and conditions; attack at C2 is often favored due to superior electronic activation and potentially lower steric hindrance compared to C3. |
| 2,5-Dichloro-3-nitropyridine (B1336234) | Cl at C2, C5; NO₂ at C3 | C2 is ortho to NO₂. C5 is also ortho to NO₂ but para to the other Cl. | The C2 position is highly activated by the ortho nitro group. | Substitution occurs preferentially at the C2 position. rsc.orgrsc.org |
| 2,6-Dichloro-3-nitropyridine | Cl at C2, C6; NO₂ at C3 | C2 is ortho to NO₂. C6 is para to NO₂. | Both positions are activated. The inductive effect of the nitro group makes C2 highly electron-deficient. stackexchange.com | Kinetically controlled attack often favors the C2 position, while the thermodynamic product may result from attack at the less hindered C6 position. stackexchange.com |
| 2-Chloro-5-nitropyridine | Cl at C2; NO₂ at C5 | C2 is para to the NO₂ group, leading to strong activation. | Highly reactive towards nucleophilic substitution at C2. nih.gov | Substitution exclusively at C2. nih.gov |
Applications of 2,3 Dichloro 5 Nitropyridine in Advanced Organic Synthesis
As a Versatile Building Block for Heterocyclic Compounds
2,3-Dichloro-5-nitropyridine is a highly functionalized pyridine (B92270) derivative that serves as a crucial starting material and intermediate in the synthesis of a wide array of heterocyclic compounds. chemimpex.comindiamart.coma2bchem.com Its unique molecular architecture, featuring two chlorine atoms and a nitro group on the pyridine ring, imparts significant reactivity, making it a valuable tool for organic chemists. chemimpex.comindiamart.com The presence of these substituents allows for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular frameworks.
The electron-withdrawing nature of the nitro group and the chlorine atoms activates the pyridine ring, facilitating reactions with nucleophiles. This reactivity allows for the selective replacement of the chlorine atoms, paving the way for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. Consequently, this compound is extensively used in the development of novel heterocyclic systems, which are prominent structural motifs in medicinal chemistry and materials science. chemimpex.coma2bchem.com
Synthesis of Biologically Active Molecules
The versatility of this compound as a building block extends to the synthesis of numerous biologically active molecules. chemimpex.comindiamart.com Its role as a key intermediate is particularly evident in the development of pharmaceuticals and agrochemicals. chemimpex.com The ability to readily introduce various substituents onto the pyridine core allows for the fine-tuning of a molecule's biological properties, a critical aspect of drug discovery and development. chemimpex.com
Pharmaceutical Compounds
This compound has proven to be an indispensable precursor in the synthesis of several important pharmaceutical compounds. chemimpex.coma2bchem.com Its utility spans various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.
A significant application of this compound is in the synthesis of the anticancer drug Olaparib. Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and is used in the treatment of certain types of cancers. rsc.org The synthesis of Olaparib involves a multi-step process where this compound can be utilized in the construction of the core phthalazinone scaffold of the final drug molecule. rsc.org
This compound also serves as an intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole. Voriconazole is crucial in treating serious fungal infections. google.com The synthesis of Voriconazole is a complex process, and various synthetic routes have been developed where derivatives of this compound can be employed to construct the key pyrimidine (B1678525) ring system of the drug. google.compatsnap.com
The chemical scaffold provided by this compound is a valuable starting point for the development of new antibacterial and antimicrobial agents. chemimpex.com For instance, it is a precursor for 2-chloro-5-nitropyridine (B43025), which is an important intermediate for synthesizing bactericides and antibiotics. google.com Researchers have synthesized various derivatives of nitropyridines that have shown promising activity against a range of bacterial and microbial pathogens. nih.gov For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, synthesized from 2-chloro-5-nitropyridine, exhibited strong antibacterial activity against several Gram-positive bacteria. nih.gov
Derivatives of this compound have been explored for their potential as antidiabetic agents. Specifically, piperazine (B1678402) derivatives synthesized from this compound have shown significant in vitro adipogenic activity, suggesting their potential in the management of diabetes. The synthesis of these derivatives often involves the reaction of this compound with various piperazine compounds, leading to a class of molecules with potential therapeutic applications in metabolic diseases. mdpi.com
Stearoyl-CoA Desaturase (SCD) Inhibitors
While this compound is a key synthetic intermediate, research into the development of Stearoyl-CoA Desaturase (SCD) inhibitors has prominently featured its isomer, 2,4-dichloro-5-nitropyridine (B33049) . chemicalbook.comottokemi.comchemicalbook.com SCD is an enzyme that plays a critical role in lipid metabolism, and its inhibition is a therapeutic target for metabolic diseases. The synthesis of potent and selective SCD inhibitors often utilizes 2,4-dichloro-5-nitropyridine as a starting material. chemicalbook.comottokemi.comechemi.com The reactivity of the chlorine atoms, activated by the electron-withdrawing nitro group, allows for sequential nucleophilic substitutions to build the complex molecules required for effective SCD inhibition.
Rho-Kinase Inhibitors
Similar to the synthesis of SCD inhibitors, the isomer 2,4-dichloro-5-nitropyridine is documented as a key building block in the preparation of Rho-Kinase (ROCK) inhibitors. chemicalbook.comechemi.com These inhibitors are significant in cardiovascular research for their role in managing vascular tone and remodeling. The development of novel 4-aryl-5-aminomethyl-thiazole-2-amines as ROCK inhibitors has been explored, with some derivatives showing potent activity. nih.gov The synthesis pathways leverage the reactivity of dichloronitropyridine scaffolds to construct these targeted therapeutic agents. chemicalbook.comechemi.com One of the most potent compounds from a synthesized series, compound 4v , demonstrated significant ROCK II inhibitory activity. nih.gov
| Compound ID | Target | IC50 Value (nM) |
| 4v | ROCK II | 20 |
This table presents the inhibitory activity of a potent Rho-Kinase inhibitor synthesized from related precursors.
Janus Kinase 2 (JAK2) Inhibitors (via related nitropyridines)
The Janus kinase (JAK) family, particularly JAK2, is a crucial mediator in signaling pathways that control cell proliferation and differentiation. nih.gov Consequently, JAK2 inhibitors are important therapeutic agents. Potent JAK2 inhibitors have been synthesized using nitropyridine derivatives as key intermediates. nih.gov For example, a synthetic route starting with 2-chloro-5-methyl-3-nitropyridine (B188117) involves oxidation to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom with secondary amines. The resulting carboxylic acids are then coupled with aromatic amines to yield the target inhibitor compounds. nih.gov A series of sulfamides derived from the isomeric 2-amino-3-methylpyridine also produced potent JAK2 inhibitors. nih.gov
| Starting Material | Resulting Inhibitor Class | Most Potent IC50 (µM) |
| 2-Chloro-5-methyl-3-nitropyridine | Carboxamide derivatives | Not specified in source |
| 2-Amino-3-methylpyridine | Sulfamide derivatives | 8.5–12.2 |
This table summarizes the synthesis of JAK2 inhibitors from related nitropyridine precursors and their reported potency.
Glycogen (B147801) Synthase Kinase-3 (GSK3) Inhibitors (via related nitropyridines)
Glycogen Synthase Kinase-3 (GSK3) is a serine/threonine kinase implicated in various diseases, making it an important drug target. nih.gov A class of potent GSK3 inhibitors has been developed using 2,6-dichloro-3-nitropyridine (B41883) as a central scaffold. nih.gov The synthesis involves a sequence of reactions, including a Suzuki coupling to introduce an aryl group, followed by substitution of the second chlorine with an aminoethylamine fragment. The nitro group is then reduced to an amine, which is further functionalized. This multi-step process leads to highly potent inhibitors. nih.gov The most active compound in one such series, which incorporates a 2,4-dichlorophenyl moiety, demonstrated remarkable potency. nih.gov
| Precursor Compound | Final Inhibitor Moiety | IC50 (nM) | EC50 (µM) |
| 2,6-Dichloro-3-nitropyridine | 2,4-dichlorophenyl | 8 | 0.13 |
This table shows the potency of a top-performing GSK3 inhibitor synthesized using a related nitropyridine.
Urease Inhibitors (via related nitropyridines)
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with infections caused by pathogens like Helicobacter pylori. nih.gov The inhibition of urease is a key strategy for treating these conditions. A series of potent urease inhibitors has been synthesized starting from 2-chloro-3-nitropyridine (B167233) . nih.gov The synthesis is achieved by reacting 2-chloro-3-nitropyridine with piperazine, followed by N-alkylation with various aryl 2-chloroacetamides or 2-chloropropioamides. nih.gov This approach has yielded compounds with significantly greater inhibitory activity than the standard urease inhibitor, thiourea. nih.gov
| Compound Series | Most Promising IC50 (µM) | Standard (Thiourea) IC50 (µM) |
| 3-Nitropyridylpiperazine derivatives | 2.0–2.3 | 23.2 |
This table compares the inhibitory concentration of synthesized urease inhibitors against the standard, thiourea.
Agrochemical Compounds
This compound is a pivotal intermediate in the agrochemical industry, used in the synthesis of a range of products designed for crop protection. chemimpex.coma2bchem.comguidechem.com Its chemical structure is a valuable building block for creating new fungicides, insecticides, and herbicides. chemimpex.com
Herbicides
The nitropyridine scaffold is integral to the development of modern herbicides. chemimpex.com Research has shown that derivatives of 2-chloro-3(5)-nitropyridines exhibit significant herbicidal properties. nih.gov A common synthetic strategy involves the nucleophilic substitution of the chlorine atom with 4-aminophenol. The resulting aniline (B41778) intermediate is then reacted with esters like ethyl 2-chloroacetate or ethyl 2-chloropropionate to produce the final herbicidal compounds. nih.gov One such derivative, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, has demonstrated high herbicidal activity against barnyard grass, a common agricultural weed. nih.gov Furthermore, this compound itself is a crucial raw material for the synthesis of the insecticide chlorantraniliprole, highlighting its importance in producing next-generation, environmentally friendlier pesticides. guidechem.com The synthesis of other herbicides has utilized related intermediates like 2,5-dichloro-3-nitropyridine (B1336234) . chemimpex.comasianpubs.org
| Precursor | Resulting Herbicide | Target Weed | IC50 (mg/L) |
| 2-Chloro-5-nitropyridine | Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Barnyard grass | 27.7 |
This table shows the herbicidal activity of a compound synthesized from a related nitropyridine.
Fungicides
This compound serves as a valuable intermediate in the synthesis of agrochemicals, particularly fungicides. chemimpex.com Its unique structure, featuring both chloro and nitro functional groups, provides enhanced reactivity, making it a key building block in the development of potent fungicidal compounds. chemimpex.com The reactivity of the compound, stemming from the presence of these groups, allows it to readily undergo various chemical reactions necessary for constructing more complex, biologically active molecules.
A notable application is its use as a starting material in the synthesis of Fludioxonil, a phenylpyrrole fungicide used for controlling a variety of fungal diseases in crops. The synthesis pathway leverages the chemical properties of this compound to build the final fungicidal product. This role as a precursor highlights its importance in the agricultural industry's efforts to develop effective crop protection solutions. chemimpex.coma2bchem.com
| Precursor Compound | Resulting Fungicide |
| This compound | Fludioxonil |
Insecticides
The utility of this compound extends significantly into the field of insecticide development, where it is recognized as an important fine chemical intermediate. guidechem.comsincerechemical.com It is a crucial raw material in the synthesis of modern insecticides designed to be highly efficient, low in toxicity, and environmentally friendly. guidechem.com
Specifically, this compound is a key intermediate in the production of Chlorantraniliprole, a broad-spectrum insecticide. guidechem.com While various synthesis routes for Chlorantraniliprole exist, they are based on this compound as the foundational raw material. guidechem.com The cost of this starting material can significantly influence the production cost of the final insecticide, underscoring its central role in the manufacturing process. guidechem.com The broader class of nitropyridines is also used to create new series of insecticides, demonstrating activity against pests such as Mythimna separata and Plutella xylostella. nih.gov Furthermore, related isomers like 2,5-dichloro-3-nitropyridine are also employed as intermediates in creating insecticides, contributing to agricultural productivity and pest management. chemimpex.com
| Intermediate | Resulting Insecticide |
| This compound | Chlorantraniliprole guidechem.com |
Role in Material Science
In addition to its agrochemical applications, this compound is explored for its utility in material science. chemimpex.com The compound's specific substitution pattern imparts distinct reactivity and properties that make it suitable for synthesizing advanced materials. It is categorized as a material building block, particularly for polymer science. bldpharm.com Research in this area investigates its potential to create materials with enhanced characteristics, such as improved durability and resistance to environmental factors. chemimpex.com Its applications include the synthesis of specialized materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Development of Polymers and Coatings
This compound is identified as a compound of interest in the development of advanced polymers and coatings. chemimpex.com Its incorporation into polymer structures is explored as a method to enhance material properties, including durability. chemimpex.com
The principle of using chloronitropyridine derivatives in polymer synthesis has been demonstrated in research. For instance, the related compound 2-chloro-5-nitropyridine is used as a starting material for synthesizing novel polyimides. tandfonline.com In this process, a nucleophilic substitution reaction is carried out where the chlorine atom, activated by the nitro group, is displaced. tandfonline.com This reaction pathway illustrates how the reactive nature of the chloronitropyridine moiety can be harnessed to build complex polymer backbones. The use of this compound as a building block in polymer science suggests its potential for creating new materials with specific, tailored properties for various applications. bldpharm.com
Table of Mentioned Chemical Compounds
| Chemical Name | CAS Number |
| This compound | 22353-40-8 |
| 2,3-Dichloropyridine | 2402-77-9 |
| 2,4-Dichloro-5-nitropyridine | 4487-56-3 |
| 2,5-Dichloro-3-nitropyridine | 58572-65-3 (from search) |
| 2,6-dichloro-3-nitropyridine | 16013-64-0 (from search) |
| 2-chloro-5-nitropyridine | 4548-45-2 (from search) |
| 3-chloro-2-hydroxy-5-nitropyridine | 54188-00-4 (from search) |
| 4,4'-dihydroxybenzophenone | 611-99-4 |
| 4,4'-bis(5-amino-2-pyridinoxy)benzophenone | Not Available |
| Chlorantraniliprole | 500008-45-7 |
| Fludioxonil | 131341-86-1 |
| Phosphorus oxychloride | 10025-87-3 |
| Polyimides | Not Applicable |
| Potassium carbonate | 584-08-7 |
| Quinoline | 91-22-5 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 |
Advanced Spectroscopic and Computational Analysis in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to confirming the identity and purity of 2,3-dichloro-5-nitropyridine. Techniques such as NMR, mass spectrometry, and infrared and UV-Vis spectroscopy each offer unique information about the compound's molecular structure.
NMR spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are routinely used to confirm its structure.
The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. In a typical solvent like DMSO-d6, these protons appear as doublets due to coupling with each other. The strong electron-withdrawing effects of the nitro group and the chlorine atoms shift these signals significantly downfield.
Similarly, the ¹³C NMR spectrum displays five signals, one for each unique carbon atom in the pyridine ring. The chemical shifts are influenced by the attached substituents, with carbons bonded to chlorine and in proximity to the nitro group showing characteristic resonances.
Detailed ¹H and ¹³C NMR data obtained in a DMSO-d6 solvent are presented below.
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|---|
| ¹H | DMSO-d6 | 9.16 | d | 2.4 | H-6 |
| ¹H | DMSO-d6 | 8.94 | d | 2.4 | H-4 |
| ¹³C | DMSO-d6 | 158.69, 137.36, 132.51, 130.13, 124.39 | Pyridine Ring Carbons |
Dynamic NMR (DNMR) is a specialized technique used to study the rates of conformational changes in molecules, such as the rotation around single bonds. researchgate.netthieme-connect.com For certain substituted pyridines, particularly those with bulky groups that hinder free rotation (atropisomers), DNMR can be used to measure the energy barrier of this rotation. researchgate.netthieme-connect.comepdf.pub By analyzing the changes in the NMR spectrum at various temperatures, specifically the coalescence of signals, researchers can calculate the free energy of activation (ΔG‡) for the rotational process. researchgate.net
While the principles of dynamic NMR are applicable to studying potential rotational restrictions in ortho-substituted pyridines, specific studies detailing the measurement of rotational barriers for this compound are not prominently available in the reviewed literature. researchgate.netthieme-connect.com The relatively small size of the chloro substituent means that the rotational barrier in this specific compound may be too low to be measured by standard DNMR techniques. thieme-connect.com
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, which has a molecular weight of approximately 192.99 g/mol , electrospray ionization (ESI) mass spectrometry typically shows a prominent signal corresponding to the protonated molecule [M+H]⁺.
| Technique | Ion | Observed m/z |
|---|---|---|
| Electrospray (ES) | [M+H]⁺ | 193 |
Detailed fragmentation patterns, which would involve the loss of groups like NO₂, Cl, or HCl, are not extensively detailed in the available literature but are a key area for detailed structural confirmation.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups. In this compound, key characteristic absorptions arise from the nitro group (NO₂) and the carbon-chlorine (C-Cl) bonds, as well as the pyridine ring vibrations.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| NO₂ Asymmetric Stretch | ~1530-1560 | Strong absorption, characteristic of nitroaromatics. |
| NO₂ Symmetric Stretch | ~1340-1350 | Strong absorption. |
| C-N Stretch | ~1275 | Associated with the C-NO₂ bond. researchgate.net |
| C-Cl Stretch | ~600-850 | Multiple bands expected due to two C-Cl bonds. |
| Aromatic C=C and C=N Stretch | ~1400-1600 | Multiple bands characteristic of the pyridine ring. |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The nitropyridine system in this compound contains chromophores that absorb in the UV region.
Specific experimental λmax values for this compound are not widely reported. However, the technique is used to monitor reactions involving the compound, confirming its UV activity. For context, related nitropyridine compounds exhibit characteristic absorption spectra. For example, 3-nitropyridine (B142982) shows a distinct absorption pattern in the UV range. researchgate.net The presence of the nitro group and chlorine atoms on the pyridine ring influences the precise wavelength and intensity of these electronic transitions.
| Compound | Solvent | λmax (nm) | Notes |
|---|---|---|---|
| 3-Nitropyridine | Not Specified | ~260 | Illustrates the absorption of the core nitropyridine chromophore. researchgate.net |
| 2-Amino-5-nitropyridinium chloride | Not Specified | Lower cut-off wavelength noted | Protonation and substitution affect the absorption bands. |
X-ray Crystallography
Determination of Molecular Geometry and Planarity
Computational Chemistry Studies
Computational chemistry offers a theoretical lens to investigate molecular properties that can be difficult to measure experimentally. For substituted pyridines, these studies provide detailed information on electronic structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. abinit.org It is widely applied to nitropyridine derivatives to calculate properties like heats of formation, geometric parameters, and vibrational frequencies. researchgate.netresearchgate.net For substituted pyridines, DFT calculations are employed to predict nucleophilicity and reactivity. ias.ac.in Hybrid functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-311+G(d,p) to achieve a balance between computational cost and accuracy for geometry optimization and property calculations. ruc.dk
Table 2: Comparison of DFT Functionals for Electronic Property Calculations
| Functional | Basis Set | Average Error (kcal/mol) | Suitable For |
| B3LYP | 6-311+G(d,p) | 2.4 | Thermochemistry |
| M06-2X | def2-TZVP | 1.8 | Non-covalent interactions |
Source:
DFT calculations are instrumental in elucidating the electronic properties of this compound. Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net Furthermore, DFT can generate electrostatic potential maps, which visualize the electron density distribution and identify the most likely sites for nucleophilic and electrophilic attack. These computational models allow for the prediction of reactivity, guiding the design of synthetic pathways for creating new derivatives.
Density Functional Theory (DFT) Calculations
Bond Dissociation Energies (BDEs)
Bond Dissociation Energy (BDE) is a critical parameter for predicting the thermal stability and reactivity of a molecule. It quantifies the energy required to break a specific bond homolytically. For this compound, the BDEs of the C-Cl and C-NO₂ bonds are of particular interest as they dictate the regioselectivity in chemical reactions.
Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate BDEs. researchgate.net Studies on various halo-heterocycles show that BDEs are influenced by the type of heteroatom, the size of the ring, and the position of the substituent. nih.gov For six-membered heterocycles like pyridine, C-Cl BDEs typically range from 97-99 kcal/mol. nih.gov The presence of multiple substituents and their positions can alter these values. For instance, in dichloropyrimidines, the BDEs of C-Cl bonds alpha to nitrogen atoms are generally in the range of 93-95 kcal/mol. nih.gov The C-NO₂ bond BDE is another key factor, especially in understanding thermal decomposition, which for many nitroaromatic compounds begins around 200°C.
Table 1: Representative Bond Dissociation Energies (BDEs) for Related Heterocyclic Compounds
| Compound Type | Bond | Typical BDE (kcal/mol) | Computational Method |
|---|---|---|---|
| Chloro-pyrimidines (α to N) | C-Cl | 93-95 | G3B3 |
| Chloro-pyridines | C-Cl | 97-99 | G3B3 |
| Chloro-pyrroles/furans | C-Cl | 101-103 | G3B3 |
| Nitramines | N-NO₂ | Variable | DFT B3LYP/6-31G(d,p) |
Note: Specific BDE values for this compound require dedicated computational studies. The values presented are for analogous structures to provide context.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a significant indicator of molecular stability and reactivity. wuxiapptec.com
Table 2: Conceptual HOMO-LUMO Analysis Data
| Parameter | Significance | Influence on this compound |
|---|---|---|
| EHOMO | Electron-donating ability | Lowered by electron-withdrawing Cl and NO₂ groups |
| ELUMO | Electron-accepting ability | Significantly lowered by electron-withdrawing Cl and NO₂ groups |
| Energy Gap (ΔE) | Chemical reactivity and stability | A smaller gap indicates higher reactivity, likely for nucleophilic substitution |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides insight into the electronic structure of a molecule beyond the simple Lewis structure. uni-muenchen.de It examines charge delocalization, intramolecular interactions, and hyperconjugative effects by transforming the calculated wave function into localized orbitals corresponding to bonds and lone pairs. uni-muenchen.detandfonline.com
Table 3: Key Interactions Revealed by NBO Analysis in Substituted Pyridines
| Donor NBO | Acceptor NBO | Interaction Type | Significance |
|---|---|---|---|
| Lone Pair (LP) of N in ring | Antibonding (σ* or π) of C-C, C-Cl | Hyperconjugation | Ring stabilization/destabilization |
| Lone Pair (LP) of O in NO₂ | Antibonding (π) of N-O, C-N | Charge Delocalization | Stabilization of the nitro group |
| Lone Pair (LP) of Cl | Antibonding (σ*) of C-C in ring | Hyperconjugation | Influence on electronic structure and reactivity |
Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP surface is colored based on the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). bohrium.com
For this compound, the MEP map is expected to show highly negative potential around the oxygen atoms of the electron-withdrawing nitro group, making them sites for electrophilic interaction. mdpi.com Conversely, the pyridine ring, particularly the carbon atoms attached to the electronegative chloro and nitro groups, would exhibit a positive potential, making the ring highly activated for nucleophilic aromatic substitution. This visual representation is crucial for understanding the regioselectivity of its reactions. bohrium.com
Table 4: Predicted MEP Surface Characteristics for this compound
| Molecular Region | Expected MEP Color | Potential | Predicted Reactivity |
|---|---|---|---|
| Oxygen atoms of NO₂ group | Red / Deep Red | Negative | Site for electrophilic attack / hydrogen bonding |
| Pyridine Ring Carbons | Blue / Light Blue | Positive | Sites for nucleophilic attack |
| Chlorine Atoms | Green / Yellow-Green | Slightly Negative / Neutral | Contributes to electron withdrawal from the ring |
Molecular Docking Studies
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In medicinal chemistry, it is widely used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a protein target. tandfonline.com
While specific molecular docking studies on this compound itself are not extensively documented in the available literature, it is a known precursor for various biologically active compounds, including anticancer and antimicrobial agents. mdpi.com Derivatives of nitropyridines have been subjected to docking studies to evaluate their potential as inhibitors for specific enzymes or receptors. mdpi.com For instance, derivatives have been docked against protein targets to predict their anticancer activity. tandfonline.com Such studies are crucial for rational drug design, helping to refine molecular structures to achieve better binding and biological activity.
Table 5: Application of Molecular Docking for Nitropyridine Derivatives
| Research Area | Protein Target Example | Information Gained | Relevance to this compound |
|---|---|---|---|
| Anticancer | Kinases, PARP | Binding affinity, interaction modes (H-bonds, hydrophobic interactions) | As a scaffold for designing novel kinase or PARP inhibitors |
| Antimicrobial | Bacterial/Fungal Enzymes | Inhibition mechanism, active site binding | As a starting material for new antimicrobial agents |
| Antimalarial | Plasmepsin, Falcipain | Identification of key binding residues | Derivatives have shown potent antimalarial activity mdpi.com |
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is essential for applications in optoelectronics, such as frequency conversion and optical switching. ibm.com Organic molecules with a donor-π-acceptor (D-π-A) architecture are excellent candidates for NLO materials. researchgate.net
Nitropyridine derivatives have been investigated for their NLO properties. The pyridine ring can act as a π-conjugated bridge, while the nitro group serves as a strong electron acceptor. researchgate.net Compounds like 2-cyclooctylamino-5-nitropyridine (COANP) have shown significant NLO responses. ibm.com The NLO properties are typically quantified by the first-order hyperpolarizability (β). Computational studies, often using DFT methods, can predict the hyperpolarizability of a molecule. researchgate.net For this compound, the presence of the acceptor nitro group suggests potential NLO activity, although the lack of a strong donor group might limit the magnitude of the NLO response compared to classic D-π-A systems. researchgate.net
Table 6: NLO Properties and Related Parameters
| Parameter | Description | Significance for this compound |
|---|---|---|
| Dipole Moment (μ) | Measure of molecular polarity. | A non-zero dipole moment is a prerequisite for second-order NLO activity. |
| Polarizability (α) | The ease of distortion of the electron cloud by an electric field. | Contributes to the linear optical response. |
| First Hyperpolarizability (β) | A measure of the second-order NLO response. | Indicates the potential for applications like frequency doubling. The value would depend on the overall electronic asymmetry. |
Case Studies and Research Findings Involving 2,3 Dichloro 5 Nitropyridine Derivatives
Pharmacological Effects and Therapeutic Potential
Derivatives of nitropyridines, including those originating from precursors like 2,3-dichloro-5-nitropyridine, are recognized for their significant therapeutic potential across various disease categories. The pyridine (B92270) ring is a privileged structural motif in drug design, and the introduction of nitro and chloro groups provides versatile handles for synthetic modification. nih.govmdpi.com Research has shown that compounds derived from nitropyridines exhibit a wide spectrum of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.govmdpi.com
The strategic modification of the dichloronitropyridine core allows for the synthesis of complex heterocyclic systems with notable pharmacological value. For instance, the pyridopyrimidine scaffold, which can be constructed from pyridine precursors, is present in important therapeutics. mdpi.com One prominent example is Palbociclib, a cyclin-dependent kinase inhibitor used in the treatment of breast cancer. mdpi.com This highlights the potential for pyridine-based building blocks to contribute to the development of potent and specific kinase inhibitors.
Furthermore, research into related chloronitropyridine derivatives has yielded compounds with significant biological effects. Hybrid molecules linking a chloroquine (B1663885) fragment with a 2-chloro-5-nitropyridine (B43025) fragment have demonstrated potent antimalarial activity, with some derivatives showing IC₅₀ values below 5 nM. nih.govmdpi.com This demonstrates the role of the nitropyridine moiety in developing agents against infectious diseases. The versatility of the core structure makes it a valuable intermediate in the synthesis of a broad range of potential pharmaceutical agents, including anti-inflammatory and antimicrobial compounds. chemimpex.com
Activity against Specific Biological Targets
The functional groups on the this compound ring system allow for targeted modifications to inhibit specific enzymes and receptors. Derivatives have been developed and tested against a variety of biological targets, leading to the identification of potent inhibitors.
Research into related nitropyridine derivatives has identified compounds active against several key enzymes:
Janus kinase 2 (JAK2): A series of inhibitors for JAK2, a non-receptor tyrosine kinase, were synthesized using a 2-chloro-5-methyl-3-nitropyridine (B188117) precursor. The most potent of these compounds inhibited JAK2 with IC₅₀ values in the range of 8.5–12.2 µM. nih.gov
Glycogen (B147801) synthase kinase-3 (GSK3): Novel heterocyclic compounds designed to inhibit GSK3 were synthesized starting from 2,6-dichloro-3-nitropyridine (B41883). nih.gov The most active inhibitor identified in this series, featuring a 2,4-dichlorophenyl group, demonstrated an IC₅₀ of 8 nM. nih.gov
Urease: 3-Nitropyridylpiperazine derivatives have been evaluated as potential inhibitors of urease for treating gastric diseases. nih.govmdpi.com Synthesized from 2-chloro-3-nitropyridine (B167233), the most promising compounds exhibited IC₅₀ values between 2.0 and 2.3 μM against jack bean urease. nih.gov
Herbicidal Targets: A study on nitropyridine-containing phenylaminoacetates and propionates, derived from 2-chloro-5-nitropyridine, identified a compound with significant herbicidal activity against barnyard grass, showing an IC₅₀ of 27.7 mg/L. mdpi.com
In the field of agrochemicals, derivatives have shown potent insecticidal activity. mdpi.comacs.org Specifically, ethers derived from a nitropyridyl base have been effective against various lepidopteran pests. acs.org
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of dichloronitropyridines, SAR studies have provided valuable insights, particularly in the development of insecticides.
A key finding in the development of nitropyridyl-based insecticides was the importance of the nitro group's position on the pyridine ring. acs.org Research demonstrated that a nitro group at the 5-position of the pyridyl ring is a viable alternative to the trifluoromethyl group found in the commercial insecticide Pyridalyl for achieving optimal insecticidal activity. acs.org A direct comparison of isomers revealed that the 5-NO₂ derivative possessed significantly stronger insecticidal activity against M. separata (LC₅₀ = 7.45 mg/L) than the corresponding 3-NO₂ isomer (LC₅₀ > 40 mg/L). acs.org This highlights a critical SAR principle where the regiochemistry of the electron-withdrawing group dictates the biological efficacy.
Further SAR studies on a series of dichloropropene ether derivatives explored the impact of various substituents on the pyridine ring. acs.org The results indicated that the nature of the substituent significantly influences insecticidal potency.
Similarly, in the development of GSK3 inhibitors, SAR studies showed that modifying an aryl group attached to the core structure was key. The derivative containing a 2,4-dichlorophenyl moiety was found to be the most active, demonstrating that specific halogenation patterns on peripheral rings can dramatically enhance binding to the biological target. nih.gov
Role in Combinatorial Chemistry and Library Synthesis
The reactive nature of dichloronitropyridines makes them excellent scaffolds for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening. The differential reactivity of the chlorine atoms, influenced by the electron-withdrawing nitro group, allows for sequential and regioselective substitutions.
A clear example of this application involves the use of 2,4-dichloro-3-nitropyridine (B57353) as a precursor for generating a library of potential anti-inflammatory agents. nih.gov In this strategy, the more reactive chlorine atom at the 4-position was selectively substituted by a range of amines, which were either free or immobilized on a resin support. nih.gov Subsequently, the second chlorine atom at the 2-position was replaced by another, different amine. This two-step substitution process allows for the rapid generation of a diverse set of 2,4-diamino-3-nitropyridine intermediates. The nitro group was then reduced to an amino group, yielding key 2,3,4-triaminopyridine building blocks. nih.gov These intermediates were then used to construct libraries of fused heterocyclic systems, such as imidazo[4,5-b]- and imidazo[4,5-c]pyridines, which were screened to identify new potential treatments for autoimmune diseases. nih.gov This approach showcases how the dichloronitropyridine core enables the systematic creation of diverse molecular architectures for drug discovery.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
Future research is intensely focused on developing innovative and efficient synthetic routes to 2,3-dichloro-5-nitropyridine. The goal is to overcome the limitations of traditional methods, such as low yields or the use of harsh reagents. A study details the synthesis of this compound starting from the commercially available 2-hydroxy-5-nitropyridine (B147068), which is first chlorinated at the 3-position before the hydroxyl group is replaced with chlorine using phosphorus oxychloride (POCl₃) at high temperatures. nih.gov
A significant thrust in synthetic chemistry is the development of green and sustainable processes. For nitropyridine compounds, this involves creating methods that reduce waste and avoid hazardous materials. A patented high-yield method for the related 2-chloro-5-nitropyridine (B43025) serves as a blueprint for future research. google.com This process uses inexpensive initial materials and proceeds through a one-pot reaction that includes condensation and pyridine (B92270) cyclization, thereby avoiding a separate nitration step and significantly reducing acidic wastewater. google.com The adaptation of such one-pot methodologies, which combine multiple reaction steps without isolating intermediates, represents a key direction for the environmentally benign production of this compound. google.com
Development of New Derivatization Strategies
The reactivity of the two chlorine atoms and the nitro group on the pyridine ring makes this compound a valuable scaffold for creating diverse derivatives. indiamart.com Future work will likely focus on new strategies for selective functionalization.
Research has demonstrated a clear derivatization pathway where this compound is first reacted with a nucleophile, such as 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, which selectively displaces the chlorine atom at the 2-position. nih.gov Following this nucleophilic substitution, the nitro group at the 5-position can be reduced to an amine using reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O), creating a new point for further molecular elaboration. nih.gov
More advanced strategies being explored for related heterocyclic systems, which could be applied to this compound, include:
Palladium-catalyzed cross-coupling reactions : Techniques like Suzuki and Buchwald-Hartwig couplings can be used to form new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of complex aryl groups. mdpi.com
Dearomatization reactions : These advanced methods disrupt the aromaticity of the pyridine ring to create complex three-dimensional structures, which are highly sought after in medicinal chemistry. acs.orgnih.gov
Broadening Applications in Medicinal and Agrochemical Fields
While this compound is an established intermediate for various pharmaceuticals and agrochemicals, ongoing research aims to broaden its scope. chemimpex.coma2bchem.com Its unique structure, featuring both chlorine and nitro groups, imparts a high degree of reactivity that is valuable for building new biologically active molecules. chemimpex.com
In the agrochemical sector, derivatives are being designed as next-generation crop protection agents. A notable study focused on the synthesis of novel nitropyridyl-based dichloropropene ethers. acs.orgacs.org One such derivative, 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether, demonstrated insecticidal potency against major agricultural pests comparable to the commercial insecticide Pyridalyl. acs.orgacs.org Furthermore, nitropyridine derivatives have been synthesized and tested for herbicidal activity, with some showing high efficacy against weeds like barnyard grass. mdpi.comnih.gov
In medicinal chemistry , the compound serves as a starting point for drugs targeting a range of diseases. Researchers have synthesized a series of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives starting from this compound. nih.gov These novel compounds were designed as potential ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in metabolic pathways, indicating a potential new therapeutic area for metabolic syndrome. nih.gov
Advanced Computational Modeling and Predictive Studies
Computational chemistry is becoming an indispensable tool for accelerating research into nitropyridine derivatives. Density Functional Theory (DFT) is a key method used for these studies. researchgate.net
Future research will likely leverage computational modeling in several key areas:
Predicting Reactivity and Regioselectivity : DFT calculations can model electron density and reaction pathways, helping to predict which sites on the this compound molecule are most likely to react. This can guide the design of experiments and explain observed outcomes, such as the regioselectivity seen in reactions with substituted dichloropyridines. gu.se
Structural and Spectroscopic Analysis : Quantum mechanical methods are used to predict the molecular structure, vibrational frequencies (FT-IR, FT-Raman), and electronic properties (UV-Visible spectra) of new derivatives. bohrium.com These theoretical calculations are compared with experimental data to confirm the structure and understand the electronic nature of the molecules. bohrium.com
Understanding Aromaticity and Stability : The heat of formation and stability of various nitropyridine isomers have been calculated using DFT. researchgate.net Such studies help in understanding the fundamental properties of these compounds and can guide the synthesis of more stable and energetic materials. researchgate.net
Investigations into Novel Biological Activities
A significant area of future research is the exploration of new biological targets for derivatives of this compound. Its role as a versatile building block allows for its incorporation into molecules designed to interact with a wide array of biological systems. chemimpex.com
Recent reviews and studies highlight that nitropyridine scaffolds are being used to develop compounds with a range of novel biological activities, including:
Enzyme Inhibition : Derivatives have been synthesized as potent inhibitors for several key enzymes. These include Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are targets in cancer and other diseases, as well as urease inhibitors for potential treatment of gastric conditions. mdpi.com
Antiprotozoal and Antimalarial Activity : Researchers have developed nitropyridine-based molecules that show antiprotozoal effects and potent antimalarial activity, with some compounds demonstrating IC₅₀ values in the low nanomolar range. mdpi.comnih.gov
PPAR Modulation : As mentioned, derivatives of this compound have been synthesized as potential modulators of PPARs, aiming to treat metabolic syndrome. nih.gov
This expansion into new therapeutic targets underscores the vast potential of this chemical scaffold in modern drug discovery. mdpi.com
Q & A
Q. What are the key considerations for synthesizing 2,3-Dichloro-5-nitropyridine in a laboratory setting?
Methodological Answer: A common synthesis route involves nitration and halogenation of pyridine derivatives. For example, 3-nitropyridine can be treated with dichloride monoxide (Cl₂O) under controlled conditions:
- Step 1: Mix 3-nitropyridine with a solvent (e.g., dichloromethane) and cool to -15°C to -10°C.
- Step 2: Add Cl₂O dropwise while maintaining the temperature between -10°C and 0°C.
- Step 3: Stir at room temperature for 2 hours, then quench with ice water.
- Step 4: Extract the organic layer, wash with dilute HCl and water, dry with anhydrous MgSO₄, and evaporate under reduced pressure .
Critical Parameters:
- Temperature control to avoid side reactions (e.g., over-chlorination).
- Solvent choice to ensure reagent solubility and reaction homogeneity.
Q. How should this compound be handled to ensure laboratory safety?
Methodological Answer: Follow GHS-based protocols:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of aerosols .
- Storage: Keep in a sealed container in a dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .
- Spill Management: Avoid dust generation; collect spills with a brush and dispose in a closed chemical waste container .
Risk Mitigation:
Q. What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Recrystallization: Use a solvent pair like ethanol/water to remove impurities.
- Column Chromatography: Employ silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) for higher purity.
- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (lit. range: 105–108°C) .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound?
Methodological Answer:
- Functional Selection: Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to balance accuracy and computational cost .
- Basis Set: Apply 6-311+G(d,p) for geometry optimization and vibrational frequency analysis.
- Key Outputs:
Validation: Compare computed IR spectra with experimental data to assess model reliability .
Q. What mechanistic insights explain the reactivity of the nitro and chloro substituents in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
- Nitro Group: Acts as a strong electron-withdrawing group, activating the pyridine ring for NAS at positions ortho and para to itself.
- Chloro Substituents: Provide leaving groups but may sterically hinder reactions.
- Experimental Design:
Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in this compound crystals?
Methodological Answer:
- Data Collection: Obtain single-crystal X-ray diffraction data (resolution ≤ 0.8 Å).
- Software Tools: Use CrystalExplorer to generate Hirshfeld surfaces and fingerprint plots.
- Key Metrics:
- dₙᵢ and dₑ: Identify close contacts (e.g., Cl⋯N, C–H⋯O).
- Shape Index: Visualize π-stacking or halogen-bonding interactions .
Q. How should researchers address contradictions between computational predictions and experimental data for this compound?
Methodological Answer:
- Scenario: Discrepancy in predicted vs. observed reaction yields.
- Troubleshooting Steps:
Q. What strategies optimize regioselectivity in derivatizing this compound?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on amines) to steer reactivity.
- Microwave Synthesis: Enhance selectivity via rapid, uniform heating (e.g., 150°C for 10 minutes in DMSO) .
- Case Study: Fluorination at the 5-position using KF/Al₂O₃ under solvent-free conditions achieves >90% regioselectivity .
Q. How does the nitro group influence the thermal stability of this compound?
Methodological Answer:
Q. What advanced spectroscopic techniques resolve structural ambiguities in substituted pyridines?
Methodological Answer:
- Dynamic NMR: Detect rotational barriers in ortho-substituted derivatives (e.g., coalescence temperature analysis).
- X-ray Photoelectron Spectroscopy (XPS): Quantify electron-withdrawing effects of nitro and chloro groups via N 1s and Cl 2p binding energies .
Q. Table 1: Comparison of DFT Functionals for Electronic Property Calculations
| Functional | Basis Set | Avg. Error (kcal/mol) | Suitable For |
|---|---|---|---|
| B3LYP | 6-311+G(d,p) | 2.4 | Thermochemistry |
| M06-2X | def2-TZVP | 1.8 | Non-covalent interactions |
Q. Table 2: Optimized Reaction Conditions for NAS
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Aniline | DMF | 80 | 4 | 78 |
| Piperidine | EtOH | 60 | 6 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
